5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

Catalog No.
S1541864
CAS No.
183274-54-6
M.F
C7H5BrClN3S
M. Wt
278.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]p...

CAS Number

183274-54-6

Product Name

5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

IUPAC Name

5-bromo-4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C7H5BrClN3S

Molecular Weight

278.56 g/mol

InChI

InChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12)

InChI Key

ILLCBZWHQZHRBS-UHFFFAOYSA-N

SMILES

CSC1=NC2=NC=C(C2=C(N1)Cl)Br

Synonyms

5-broMo-4-chloro-2-(Methylthio)-7H-Pyrrolo[2,3-d]pyriMidine

Canonical SMILES

CSC1=NC2=NC=C(C2=C(N1)Cl)Br

Isomeric SMILES

CSC1=NC2=NC=C(C2=C(N1)Cl)Br

Synthesis and Characterization:

Potential Biological Activities:

Research suggests that 5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may possess various biological activities, making it a potential candidate for drug development. Studies have investigated its potential as an:

  • Antimicrobial agent: The compound has shown activity against certain bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. []
  • Kinase inhibitor: Research suggests that the compound may inhibit the activity of specific enzymes known as kinases, which play a role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer. []
  • Antidepressant agent: Studies have explored the potential antidepressant properties of the compound, although further research is needed to understand its mechanism of action and efficacy. []

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core structure. This compound features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position. The molecular formula is C7H6BrClN3S, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can involve various electrophilic substitutions and nucleophilic additions due to the presence of halogen substituents and the methylthio group. For example, it can undergo:

  • Nucleophilic substitution reactions: The bromine or chlorine atoms can be replaced by nucleophiles, leading to derivatives with varied biological activities.
  • Cyclization reactions: The compound can participate in cyclization to form more complex structures, which may enhance biological activity.

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant biological activities, particularly as potential anticancer agents. Studies have shown that compounds within this class can inhibit various kinases involved in cancer progression. For instance, some derivatives have demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM . The presence of halogen substituents like bromine and chlorine is often associated with enhanced potency.

Several synthetic routes have been developed for the preparation of 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine:

  • Halogenation: Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, bromination can be performed using bromine or brominating agents.
  • Methylthio Introduction: The methylthio group can be introduced through methylation of a thiol precursor or via nucleophilic substitution on a suitable leaving group.
  • Multi-step Synthesis: A comprehensive synthesis might involve multiple steps including cyclization from precursors like diethyl malonate followed by chlorination and methylation processes .

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery targeting kinase pathways involved in cancer and other diseases.
  • Research: Utilized in studies investigating the mechanisms of action of pyrrolo[2,3-d]pyrimidines and their derivatives.

Studies involving interaction analyses suggest that 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may interact with various biological targets including:

  • Tyrosine kinases: Inhibition studies indicate that derivatives can effectively target multiple tyrosine kinases implicated in cancer signaling pathways.
  • Enzyme assays: Further investigations are needed to elucidate specific interactions with enzymes involved in metabolic pathways.

Several compounds share structural similarities with 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. Here are some notable examples:

Compound NameKey FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks bromine; core structure similarPotential anticancer activity
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineIodine substitution instead of bromineEnhanced potency against certain kinases
5-Bromo-4-fluoro-7H-pyrrolo[2,3-d]pyrimidineFluorine substitution; retains bromineVaries in kinase inhibition profiles

Uniqueness

The uniqueness of 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of halogen and methylthio groups which may confer distinct electronic properties and biological interactions compared to its analogs. The presence of both bromine and chlorine enhances its potential for diverse reactivity and biological activity.

XLogP3

2.9

Dates

Last modified: 08-15-2023

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